molecular formula C9H7F3INO2 B13910351 (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

Cat. No.: B13910351
M. Wt: 345.06 g/mol
InChI Key: CQXSFWHNULLVLU-QMMMGPOBSA-N
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Description

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Amino Group Introduction:

    Final Product Formation: The final step involves the formation of the target compound through purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups introduced through the reactions.

Scientific Research Applications

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
  • (2S)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
  • (2S)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid

Uniqueness

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m0/s1

InChI Key

CQXSFWHNULLVLU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)I

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I

Origin of Product

United States

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